N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound that features a thiazole ring and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Alkylation: The 2,4-dimethylthiazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biology: It can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. These interactions can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: A simpler thiazole derivative with similar biological activities.
2,4,5-trimethylbenzenesulfonamide: A related sulfonamide compound with different substituents on the benzene ring.
Uniqueness
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the combination of the thiazole ring and the benzenesulfonamide group, which provides a distinct set of biological activities and chemical properties. This combination allows for specific interactions with biological targets that are not possible with simpler compounds.
Biological Activity
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring substituted at specific positions. Its chemical formula is C15H19N3O2S, and it features a sulfonamide group that is often associated with various biological activities.
Thiazole derivatives have been noted for their antimicrobial properties against a range of pathogens. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the thiazole moiety enhances the compound's ability to penetrate bacterial membranes, making it effective against Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antibacterial Activity : A study assessed the antibacterial efficacy of various thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. The results indicated that derivatives with thiazole rings exhibited significant activity, highlighting the potential of compounds like this compound as novel antimicrobial agents .
- Antifungal Activity : Research demonstrated that thiazole derivatives showed broad-spectrum antifungal activity against drug-resistant Candida strains. Compounds similar to this compound were effective in inhibiting fungal growth, suggesting their potential use in treating fungal infections .
Cytotoxicity Studies
The cytotoxic effects of thiazole derivatives have been evaluated in various cancer cell lines. For instance, compounds were tested on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. Results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity. The compound induced apoptosis through mitochondrial pathways, evidenced by the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 10.5 | Mitochondrial apoptosis |
Similar Thiazole Derivative | Caco-2 | 8.7 | Cell cycle arrest |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of compounds. Preliminary studies involving animal models have shown promising results for thiazole derivatives in reducing tumor size and enhancing survival rates in cancer models . These findings suggest that further exploration into their pharmacokinetics and safety profiles is warranted.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c1-10-8-12(3)16(9-11(10)2)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYMDGDFPMPZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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